Sodium quinoline-3-sulfinate

Regioselective synthesis Catalyst-controlled selectivity Quinoline sulfonate esters

Positional isomerism in quinoline sulfinates creates non-fungible procurement decisions; the 3-sulfinate cannot be substituted with 2- or 4-isomers without altering regiochemical outcomes. Sodium quinoline-3-sulfinate addresses this by enabling direct access to the privileged 3-sulfonylated quinoline scaffold. Key advantages: Direct precursor to sub-nanomolar LDHA inhibitors (2 nM IC₅₀, 10-80-fold selectivity over LDHB) and NK3 receptor modulators (AstraZeneca patent US20080194622A1); Compatible with visible-light photoredox protocols achieving up to 92% yield at gram scale with heterogeneous catalyst recyclability; Eliminates transition-metal waste via metal-free cascade reactions. Ensure positional integrity in your SAR programs.

Molecular Formula C9H6NNaO2S
Molecular Weight 215.21 g/mol
Cat. No. B13116878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium quinoline-3-sulfinate
Molecular FormulaC9H6NNaO2S
Molecular Weight215.21 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C=N2)S(=O)[O-].[Na+]
InChIInChI=1S/C9H7NO2S.Na/c11-13(12)8-5-7-3-1-2-4-9(7)10-6-8;/h1-6H,(H,11,12);/q;+1/p-1
InChIKeyBMLOYHUCCFHTLA-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium Quinoline-3-sulfinate – Procurement & Selection Guide


Sodium quinoline-3-sulfinate (CAS 2138224-79-8) is a heteroaromatic sodium sulfinate salt with the molecular formula C₉H₆NNaO₂S and a molecular weight of 215.21 g/mol, belonging to the class of quinoline-based organosulfur reagents used as shelf‑stable sulfonyl radical precursors in synthetic chemistry . Its closest structural analogs include sodium quinoline‑2‑sulfinate (CAS 139217‑73‑5, identical MW) and sodium quinoline‑4‑sulfinate, which differ only in the position of the sulfinate group on the quinoline ring . This positional isomerism fundamentally alters the electronic properties, reactivity profile, and the regioisomeric product space accessible to each reagent, creating non‑fungible procurement decisions for research groups targeting specific quinoline substitution patterns [1].

Regioselective C3‑sulfonylation – Exclusive access to 3‑sulfonylated quinoline scaffolds via catalyst‑controlled or photoredox routes.
Metal‑free photoredox entry – Compatible with green chemistry workflows and heavy‑metal‑sensitive biological testing.
Gram‑scale process potential – Reported scale‑up to gram quantities using heterogeneous photoredox catalysis.

Why Positional Isomerism Matters for Quinoline Sulfinates


Sodium quinoline‑3‑sulfinate cannot be freely interchanged with its 2‑ or 4‑positional isomers because the sulfinate position on the quinoline ring dictates the regiochemical outcome of downstream reactions. Catalyst‑controlled selectivity studies have demonstrated that C2‑ and C3‑sulfonate ester products are accessed through mutually exclusive catalytic systems (LaCl₃ vs. chitosan@CuI), proving that the sulfonyl group position is not trivially exchangeable [1]. Furthermore, quinoline‑3‑sulfinate serves as the direct precursor to the 3‑sulfonylated quinoline scaffold that is privileged in medicinal chemistry: quinoline‑3‑sulfonamides have been optimized to sub‑nanomolar LDHA inhibitors with 10–80‑fold selectivity over LDHB [2], while quinoline‑3‑sulfonate esters are disclosed as NK3 receptor modulators in CNS‑targeted patents [3]. Substituting the 2‑positional isomer would deliver an entirely different regioisomeric product series with no guarantee of retaining these biological activities, making positional identity a critical procurement specification.

Target Reagent

Sodium quinoline‑3‑sulfinate provides direct access to C3‑sulfonylated quinoline products; the scaffold linked to reported LDHA inhibition and NK3 modulator patents.

Substitution Risk

Sodium quinoline‑2‑sulfinate may deliver C2‑sulfonylated regioisomers that lack reported biological activity and the patent estate associated with 3‑position substitution.

Evidence: Sodium Quinoline-3-sulfinate vs. Positional Isomers


Catalyst-Controlled C3 vs. C2 Regioselectivity

A direct head-to-head study demonstrated that C2- and C3-sulfonate-ester-substituted quinolines are synthesized from the same quinoline N-oxide and aryl sulfonyl chloride starting materials by simply switching the catalyst: LaCl₃ selectively affords C2-sulfonate esters, while chitosan@CuI selectively affords C3-sulfonate esters [1]. This establishes that the 3‑positional sulfinate reagent is the mandatory precursor for accessing the C3‑product series and that no simple substitution with the 2‑isomer can replicate this outcome. The chitosan@CuI catalyst was recycled five times without significant loss of catalytic performance, supporting the practical robustness of the C3‑selective route [1].

Regioselectivity
Head‑to‑head
Mutually exclusive C3 vs. C2 sulfonate esters; chitosan@CuI catalyst recyclable 5× without activity loss.
Confirms non‑interchangeable positional reagent requirement.
C3‑selective route robust for library synthesis.
Regioselective synthesis Catalyst-controlled selectivity Quinoline sulfonate esters

Copper-Catalyzed Cyclization for 3-Sulfonated Quinolines

A copper-catalyzed electrophilic cyclization of N‑propargylamines with sodium sulfinates (including sodium quinoline‑3‑sulfinate as the heteroaromatic variant) was developed for the one‑pot synthesis of 3‑sulfonated quinolines [1]. The protocol proceeds through radical addition, cyclization, and dehydrogenative aromatization under mild conditions. Sodium sulfinates are explicitly described as cheap and stable green sulfonylation reagents, providing a practical alternative to sulfonyl chlorides that are moisture‑sensitive and require rigorous handling [1]. While the general sodium sulfinate scope is demonstrated, quinoline‑3‑sulfinate specifically delivers the heteroaromatic 3‑sulfonylated quinoline scaffold that is directly relevant to medicinal chemistry campaigns [2].

Synthetic Protocol
Class‑level
Shelf‑stable sodium sulfinate reagent; one‑pot copper‑catalyzed cyclization to 3‑sulfonated quinolines.
Practical handling over moisture‑sensitive sulfonyl chlorides.
Heteroaromatic sulfinate performance not individually quantified.
Copper catalysis Electrophilic cyclization 3-Sulfonated quinolines Green chemistry

Metal-Free Visible-Light Synthesis of 3-Sulfonylquinolines

A visible‑light promoted, metal‑free radical cascade reaction of N‑propargylanilines with sodium sulfinates was developed, providing a one‑step synthesis of 3‑sulfonylquinolines through C–S and C–C bond formation [1]. This protocol operates under mild conditions, features good functional‑group tolerance, and eliminates the need for transition‑metal catalysts, reducing both cost and heavy‑metal contamination concerns for biologically active product synthesis [1]. This method specifically generates the 3‑sulfonylquinoline regioisomer; analogous visible‑light methods for 2‑sulfonylquinolines require different substrates or conditions [2]. The operational simplicity (eosin Y as photocatalyst, blue LED irradiation, ambient temperature) makes this route attractive for medicinal chemistry laboratories seeking to build 3‑sulfonylquinoline libraries.

Metal‑Free Route
Cross‑study
Eosin Y photocatalyst, blue LED, room temperature; avoids Cu, I₂/TBHP systems required for 2‑sulfonyl analogues.
Enables heavy‑metal‑free 3‑sulfonylquinoline synthesis.
C3 regioisomer exclusive; 2‑sulfonyl methods demand different conditions.
Photoredox catalysis Metal-free synthesis 3-Sulfonylquinolines Visible-light chemistry

Gram-Scale Photoredox Synthesis with High Yield

A semiheterogeneous photocatalytic protocol combining heterogeneous semiconductors with NHPI as a redox co‑reagent achieved the synthesis of 3‑sulfonylquinolines in up to 92% isolated yield via a multicomponent radical cascade annulation [1]. The protocol demonstrated good substituent tolerance and was validated on gram scale, showing potential for fine‑chemical modification and pharmaceutical intermediate synthesis [1]. While this study used various sodium sulfinates, the 3‑sulfonylquinoline scaffold is the specific product class, and sodium quinoline‑3‑sulfinate is the direct precursor for introducing the quinoline moiety at the 3‑position. In comparison, analogous 2‑sulfonylquinoline syntheses via C2‑selective methods typically report yields in the range of 60–85% for similar substrate scopes [2].

Scalable Yield
Cross‑study
Up to 92% yield (gram‑scale); comparable photoredox route reports 45–93% yield across 35 examples.
Supports preclinical intermediate supply evaluation.
Heterogeneous catalyst recyclability adds process advantage.
Photoredox catalysis Gram-scale synthesis Heterogeneous catalysis 3-Sulfonylquinolines

Sub-Nanomolar LDHA Inhibition by Quinoline-3-Sulfonamides

Quinoline‑3‑sulfonamides, which are synthetically accessed via oxidation of the corresponding quinoline‑3‑sulfinate precursors, were optimized to LDHA inhibitors with potencies as low as 2 nM (IC₅₀) and 10–80‑fold selectivity over the LDHB isoform [1]. These compounds rapidly inhibited lactate production in hepatocellular and breast carcinoma cell lines, increased oxygen consumption rates at doses up to 3 µM, and promoted apoptosis in Snu398 cells [1]. This biological activity is specifically associated with the quinoline‑3‑sulfonamide scaffold; the 2‑positional isomer series has not been reported to exhibit comparable LDHA inhibitory activity in peer‑reviewed literature. The 2 nM potency and isoform selectivity profile represent a validated starting point for medicinal chemistry optimization campaigns that require sodium quinoline‑3‑sulfinate as the key building block.

LDHA IC₅₀
Class‑level
2 nM IC₅₀, 10–80‑fold selectivity over LDHB (quinoline‑3‑sulfonamide lead).
Reported LDHA inhibition context.
3‑Sulfonamide scaffold‑specific; no 2‑position benchmark published.
LDHA inhibition Cancer metabolism Quinoline-3-sulfonamides Drug discovery

Quinoline-3-Sulfonate Esters as NK3 Modulators

AstraZeneca has disclosed quinoline‑3‑sulfonate esters as NK3 receptor modulators in a patent filing (US20080194622A1), describing their utility in treating central nervous system and peripheral diseases including depression, schizophrenia, and anxiety disorders [1]. The patent specifically claims the quinoline‑3‑sulfonate ester scaffold, not the 2‑ or 4‑positional analogs, indicating that the 3‑position sulfonyl substitution is critical for NK3 receptor engagement. Sodium quinoline‑3‑sulfinate serves as a direct synthetic precursor to these sulfonate esters. No equivalent patent estate exists for quinoline‑2‑sulfinate‑derived NK3 modulators, establishing a clear intellectual property‑driven procurement differentiation for drug discovery programs targeting the NK3 receptor.

NK3 Patent Estate
Context‑dependent
US20080194622A1 claims quinoline‑3‑sulfonate esters as NK3 receptor modulators for CNS indications.
IP‑driven procurement rationale for 3‑sulfinate building block.
No equivalent 2‑ or 4‑positional patent filings identified.
NK3 receptor CNS drug discovery Quinoline-3-sulfonate esters Patent precedent

Key Application Scenarios for Sodium Quinoline-3-sulfinate


Medicinal Chemistry: LDHA Inhibitor Optimization

Research groups pursuing LDHA as an oncology target should prioritize sodium quinoline‑3‑sulfinate as the key building block for synthesizing quinoline‑3‑sulfonamide inhibitors. The validated lead series achieves 2 nM LDHA IC₅₀ with 10–80‑fold selectivity over LDHB, and sodium quinoline‑3‑sulfinate provides the most direct synthetic entry to this chemotype [1]. The 2‑positional isomer cannot substitute, as the LDHA pharmacophore is specifically associated with the 3‑sulfonamide substitution pattern.

CNS Drug Discovery: NK3 Receptor Modulator Synthesis

Drug discovery programs targeting the NK3 receptor for depression, schizophrenia, or anxiety disorders should source sodium quinoline‑3‑sulfinate as the precursor to the quinoline‑3‑sulfonate ester scaffold claimed in AstraZeneca's patent (US20080194622A1) [2]. The patent estate specifically covers 3‑positional sulfonate esters, making procurement of the correct positional isomer essential for freedom‑to‑operate and lead optimization.

Green Chemistry: Metal-Free 3-Sulfonylquinoline Libraries

Laboratories adopting sustainable chemistry practices should utilize sodium quinoline‑3‑sulfinate in visible‑light‑promoted, metal‑free cascade reactions for constructing 3‑sulfonylquinoline libraries [3]. This protocol eliminates transition‑metal waste, operates at ambient temperature, and features broad functional‑group tolerance—advantages not matched by competing methods for 2‑sulfonylquinolines that require iodine/TBHP or copper/persulfate systems.

Process Chemistry: Gram-Scale Intermediate Supply

Process chemistry groups scaling up 3‑sulfonylquinoline intermediates for preclinical supply should procure sodium quinoline‑3‑sulfinate based on the demonstrated gram‑scale semiheterogeneous photoredox protocol achieving up to 92% yield with good substituent tolerance [4]. The combination of high yield, scalability, and heterogeneous catalyst recyclability addresses key process chemistry requirements for cost‑effective intermediate production.

Application
Selection Property
Validation Focus
LDHA inhibitor lead optimization
Direct 3‑sulfonamide synthetic entry
LDHA isoform selectivity assays
NK3 receptor modulator discovery
Patent‑claimed 3‑sulfonate ester scaffold
NK3 binding and functional profiling
Green 3‑sulfonylquinoline library synthesis
Metal‑free photoredox protocol compatibility
Heavy‑metal contamination control
Preclinical intermediate scale‑up
Gram‑scale validated photoredox route
Yield and catalyst recyclability verification
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